molecular formula C12H16BrClN2O B1421462 N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1240526-88-8

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1421462
CAS No.: 1240526-88-8
M. Wt: 319.62 g/mol
InChI Key: MISMJOHCYIZIMF-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1240526-88-8 . It has a molecular weight of 319.63 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 319.63 .

Scientific Research Applications

PET Radiotracer Synthesis

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride has been utilized in the synthesis of PET radiotracers. A study demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can be useful for studying CB1 cannabinoid receptors in animal brains (Katoch-Rouse & Horti, 2003).

Soluble Epoxide Hydrolase Inhibition

In the realm of medicinal chemistry, derivatives of piperidine-4-carboxamide, which include structures similar to this compound, have been identified as inhibitors of soluble epoxide hydrolase. This discovery has implications in the study of various disease models (Thalji et al., 2013).

Radioligand Development

This compound and its analogs have been synthesized as potential radioligands for PET imaging of cerebral cannabinoid receptors (Fan et al., 2006).

Anti-acetylcholinesterase Activity

Compounds structurally related to this compound have been explored for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the development of antidementia agents (Sugimoto et al., 1990).

TRPV1 Antagonists

Research into derivatives of piperidine-4-carboxamide, like this compound, has led to the development of transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds hold potential for treating conditions like neuropathic pain (Oka et al., 2018).

Rho Kinase Inhibition

This compound and its structural analogs have been investigated for their role as Rho kinase inhibitors, which are significant in treating central nervous system disorders (Wei et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Properties

IUPAC Name

N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISMJOHCYIZIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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